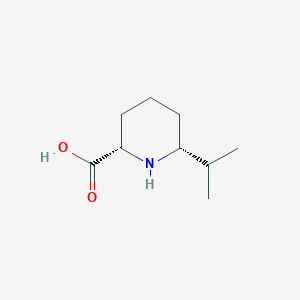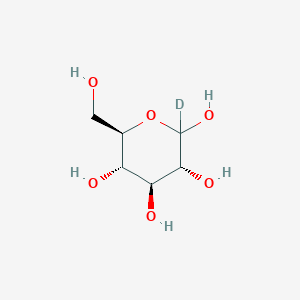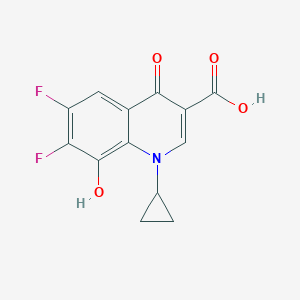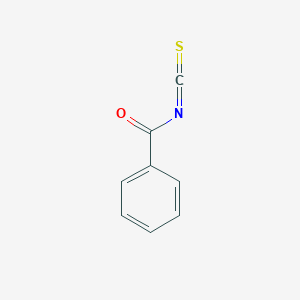![molecular formula C10H15ClO B118910 Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI) CAS No. 150614-87-2](/img/structure/B118910.png)
Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI) is a chemical compound with several scientific research applications. It is commonly referred to as norbornan-2-carbonyl chloride and is used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of norbornan-2-carbonyl chloride is not well understood. However, it is believed to act as an electrophile in organic reactions, reacting with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Efectos Bioquímicos Y Fisiológicos
Norbornan-2-carbonyl chloride has no known biochemical or physiological effects. It is not used as a drug or pharmaceutical and is not intended for human consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norbornan-2-carbonyl chloride is a useful reagent in organic synthesis due to its ability to form amides and esters. It is relatively easy to synthesize and is readily available. However, it is a highly reactive and corrosive compound, and proper safety precautions must be taken when handling it.
Direcciones Futuras
There are several future directions for research involving norbornan-2-carbonyl chloride. One area of research could be the development of new synthetic methods using norbornan-2-carbonyl chloride as a reagent. Another area of research could be the synthesis of new drugs and pharmaceuticals using norbornan-2-carbonyl chloride as a starting material. Additionally, the mechanism of action of norbornan-2-carbonyl chloride could be further studied to better understand its reactivity and potential applications.
Métodos De Síntesis
Norbornan-2-carbonyl chloride is synthesized by reacting norbornene with chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through electrophilic addition of chlorine to the double bond of norbornene, followed by a rearrangement to form the carbonyl chloride.
Aplicaciones Científicas De Investigación
Norbornan-2-carbonyl chloride has several scientific research applications. It is used as a reagent in organic synthesis for the preparation of various organic compounds such as amides, esters, and ketones. It is also used in the synthesis of drugs and pharmaceuticals such as antihistamines and antipsychotics.
Propiedades
Número CAS |
150614-87-2 |
|---|---|
Nombre del producto |
Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI) |
Fórmula molecular |
C10H15ClO |
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h6-8H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 |
Clave InChI |
PQZOLRCDKLTKIU-RNJXMRFFSA-N |
SMILES isomérico |
CC1([C@H]2CC[C@H]([C@@H]1C2)C(=O)Cl)C |
SMILES |
CC1(C2CCC(C1C2)C(=O)Cl)C |
SMILES canónico |
CC1(C2CCC(C1C2)C(=O)Cl)C |
Sinónimos |
Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



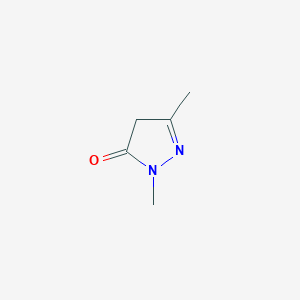
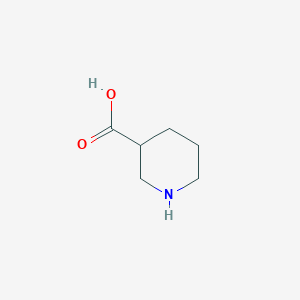

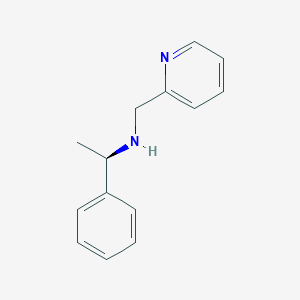
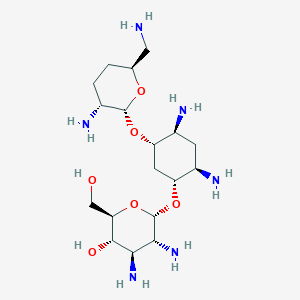
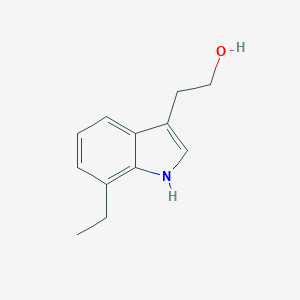
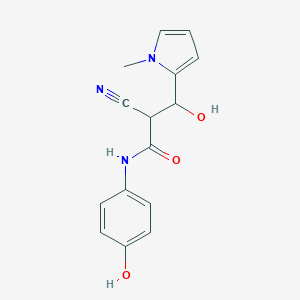
![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
![D-[1,2-13C2]glucose](/img/structure/B118848.png)

